N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a benzodioxin moiety, an oxadiazole ring, and an ethylsulfanyl group, suggesting a diverse range of interactions in biological systems. It is classified under heterocyclic compounds due to the presence of multiple nitrogen-containing rings, which are often associated with various pharmacological activities.
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide can be achieved through several multi-step processes. The general methodology involves:
Optimization of reaction conditions is crucial to maximize yield and minimize by-products during synthesis.
The molecular formula of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is C18H15N3O4S. Its structure can be represented through various notations:
CSc1ccccc1C(=O)Nc1nnc(o1)c1ccc2c(c1)OCCO2
InChI=1S/C18H15N3O4S/c1-23-17(19)20-16(22)14-9-12(10-15(14)21)13-8-11(18(24)25)6-5-7-13/h5-10H,1H2,(H2,19,20)(H,24,25)
The two-dimensional structure reveals a complex arrangement conducive to potential interactions with biological targets.
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives.
The physical properties of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide include:
Key chemical properties include:
Predicted collision cross-section data suggests specific interactions at the molecular level that might influence its behavior in biological systems.
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide has potential applications in:
The unique combination of functional groups within this compound suggests it may serve as a versatile scaffold for further chemical modifications aimed at enhancing biological activity.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: